2-Vinyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Vinyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives likely interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, seizure activity, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-Vinyl-1,3-thiazole-4-carboxylic acid.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the compound could potentially exert a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Vinyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, thiazole compounds can activate or inhibit biochemical pathways and enzymes, influencing various physiological processes . The specific interactions of this compound with biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been found to inhibit cell migration and invasion in glioma cells by targeting the aryl hydrocarbon receptor . This indicates that this compound may have similar effects on cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, thiazole compounds can modulate gene expression by influencing transcription factors and other regulatory proteins . Understanding these molecular interactions is essential for elucidating the mechanism of action of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Thiazole derivatives have been shown to exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Thiazole derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall metabolic processes . The specific metabolic pathways involving this compound are essential for understanding its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. Thiazole compounds can interact with transporters and binding proteins, affecting their localization and accumulation . Understanding how this compound is transported and distributed within the body is crucial for determining its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of appropriate thiazole precursors with vinyl-containing reagents under controlled conditions. One common method includes the use of thiazole-4-carboxylic acid as a starting material, which is then subjected to vinylation reactions using reagents such as vinyl halides or vinyl boronic acids in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Vinyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Vinyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Lacks the vinyl group but shares similar chemical properties.
2-Aminothiazole-4-carboxylic acid: Contains an amino group instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
2-Vinyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the vinyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a valuable compound in the synthesis of novel thiazole-based molecules with potential therapeutic applications .
Properties
IUPAC Name |
2-ethenyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c1-2-5-7-4(3-10-5)6(8)9/h2-3H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYJUORECNCNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651755 | |
Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-20-2 | |
Record name | 4-Thiazolecarboxylic acid, 2-ethenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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